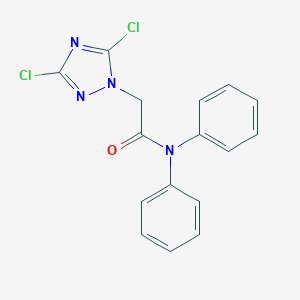
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as CM-272, is a novel compound that has been synthesized for its potential application in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the migration and invasion of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its specificity for HSP90, which makes it a potentially useful tool for studying the role of HSP90 in cancer cell growth and survival. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low potency compared to other HSP90 inhibitors, which may make it less effective in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is the development of more potent analogs of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide that could be used as anticancer drugs. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in other diseases, such as neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in scientific research.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-methylphenylamine with 2-chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
Molekularformel |
C17H14ClN3O2 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-12(8-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChI-Schlüssel |
GJVLFOBWHUTBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)

![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)
